molecular formula C176H272N56O55S7 B1142996 [HIS19]-CHARYBDOTOXIN CAS No. 175069-96-2

[HIS19]-CHARYBDOTOXIN

Katalognummer B1142996
CAS-Nummer: 175069-96-2
Molekulargewicht: 4276.84
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Charybdotoxin (CTX) is a peptide toxin that is found in the venom of the scorpion Leiurus quinquestriatus. It is a potent blocker of voltage-gated potassium channels and has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

Charybdotoxin blocks voltage-gated potassium channels by binding to the channel pore and preventing the flow of potassium ions. This results in depolarization of the cell membrane and inhibition of action potential generation. Charybdotoxin has a high affinity for the voltage-gated potassium channels Kv1.1, Kv1.2, and Kv1.3, which are expressed in various tissues, including the brain, immune cells, and cancer cells.

Biochemische Und Physiologische Effekte

Charybdotoxin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. It also has immunomodulatory effects, including the inhibition of T cell activation and the suppression of cytokine production. In addition, Charybdotoxin has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Charybdotoxin is its high specificity for voltage-gated potassium channels, making it a useful tool for studying the function of these channels in various tissues. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of Charybdotoxin is its high cost, which may limit its use in some experiments. In addition, its potency may make it difficult to use at low concentrations, which could limit its usefulness in certain applications.

Zukünftige Richtungen

There are several potential future directions for the study of Charybdotoxin. One area of research is the development of Charybdotoxin-based therapies for cancer and autoimmune diseases. Another area of research is the investigation of the neuroprotective effects of Charybdotoxin and its potential use in the treatment of neurological disorders. Additionally, the development of new analogs of Charybdotoxin with improved potency and specificity could lead to new therapeutic applications for this peptide toxin.
Conclusion:
Charybdotoxin is a peptide toxin that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for voltage-gated potassium channels makes it a useful tool for studying the function of these channels in various tissues. While its high cost and potency may limit its usefulness in some applications, there are several potential future directions for the study of Charybdotoxin, including the development of new therapies for cancer, autoimmune diseases, and neurological disorders.

Synthesemethoden

Charybdotoxin is a 37 amino acid peptide that can be synthesized using solid-phase peptide synthesis. The synthesis method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Charybdotoxin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been shown to have potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has immunomodulatory effects, making it a potential treatment for autoimmune diseases. In addition, Charybdotoxin has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

Eigenschaften

CAS-Nummer

175069-96-2

Produktname

[HIS19]-CHARYBDOTOXIN

Molekularformel

C176H272N56O55S7

Molekulargewicht

4276.84

Synonyme

[HIS19]-CHARYBDOTOXIN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.